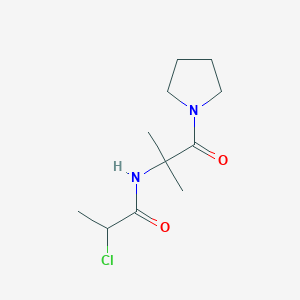
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
As mentioned earlier, 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have various effects on neuronal activity and behavior. GABA is known to have inhibitory effects on neuronal activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Effets Biochimiques Et Physiologiques
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and enhance cognitive performance. It has also been shown to have potential as a treatment for certain genetic disorders, such as Angelman syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABAergic neurotransmission in preclinical studies. However, one limitation is that it has not yet been extensively studied in humans, and its safety and efficacy in clinical trials remain to be determined.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide. One area of interest is its potential as a treatment for epilepsy, particularly in cases where traditional antiepileptic drugs have been ineffective. Another area of interest is its potential as a cognitive enhancer, particularly in the treatment of cognitive deficits associated with certain neurological and psychiatric disorders. Additionally, further research is needed to determine its safety and efficacy in clinical trials, as well as its potential for drug interactions and side effects.
Méthodes De Synthèse
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide can be synthesized using a multi-step process involving the reaction of 2-chloropropionyl chloride with methylamine, followed by reaction with pyrrolidine-2-one and then with 2-methylpropan-2-ol. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in preclinical models of epilepsy, addiction, anxiety, and depression. It has also been studied for its potential as a cognitive enhancer and as a treatment for certain genetic disorders.
Propriétés
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(12)9(15)13-11(2,3)10(16)14-6-4-5-7-14/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWXNBMNBHRKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C(=O)N1CCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

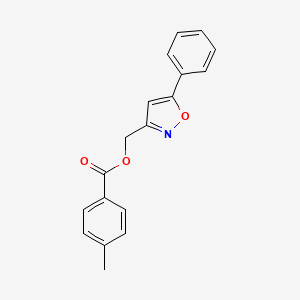
![3-(azepan-1-ylcarbonyl)-1-thioxo[1,3]dioxolo[4,5-g][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2894437.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2894439.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2894440.png)
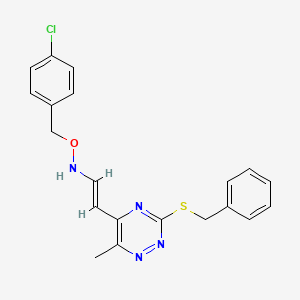

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2894444.png)
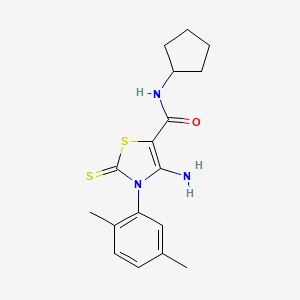
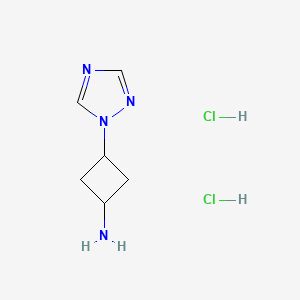
![2-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894450.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2894452.png)
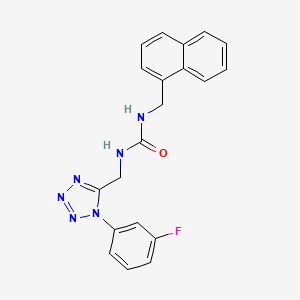
![N-(4-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2894455.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)